

Thermal stability and degradation analysis of Carbomer 980

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Compound of Interest

Compound Name: Carbomer 980

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An In-depth Technical Guide to the Thermal Stability and Degradation Analysis of **Carbomer 980**

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Abstract

Carbomer 980, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers, is a cornerstone excipient in the pharmaceutical and cosmetic industries, primarily used as a rheology modifier, thickener, and gelling agent.[1][2] Its thermal stability is a critical quality attribute, directly impacting the safety, efficacy, and shelf-life of finished products. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of **Carbomer 980**. It details the primary analytical techniques for characterization, presents collated thermal data, and outlines detailed experimental protocols for researchers.

Introduction to Carbomer 980 and Thermal Stability

Carbomer 980 is a synthetic, 'fluffy', white, acidic, and hygroscopic powder.[3] Its ability to swell in water and form clear, viscous gels upon neutralization makes it invaluable in formulations ranging from topical creams and gels to oral suspensions.[1][4] The stability of these formulations is often dictated by the polymer's response to thermal stress encountered during manufacturing (e.g., heat sterilization), storage, and transport.

Exposure to excessive temperatures can lead to a loss of viscosity, discoloration, and chemical degradation, compromising the product's physical properties and potentially generating harmful byproducts.[3] Therefore, a thorough understanding and characterization of its thermal behavior using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are imperative for robust formulation development.

Core Analytical Techniques for Thermal Analysis

2.1. Thermogravimetric Analysis (TGA) TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is used to determine the thermal stability of materials and to quantify their composition by identifying distinct mass loss events. For **Carbomer 980**, TGA reveals temperatures associated with moisture loss, polymer decomposition, and the formation of residual char.[1][7]

2.2. Differential Scanning Calorimetry (DSC) DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8][9] This analysis identifies thermal transitions where heat is either absorbed (endothermic) or released (exothermic). For polymers like **Carbomer 980**, DSC is crucial for determining the glass transition temperature (T_g), melting points (T_m), and the onset of decomposition.[1][9] The T_g is particularly important as it signifies a change from a rigid, glassy state to a more flexible, rubbery state.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on **Carbomer 980** are provided below. These protocols are synthesized from standard polymer analysis procedures.[8][10][11]

3.1. Protocol: Thermogravimetric Analysis (TGA)

- Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensors using certified reference materials according to the manufacturer's guidelines.[10]
- Sample Preparation:
 - Accurately weigh 5–10 mg of the dry **Carbomer 980** powder into a clean, tared TGA crucible (typically aluminum or alumina).[6]

- Ensure the sample is evenly distributed at the bottom of the crucible to promote uniform heating.[\[10\]](#)
- Instrument Setup:
 - Place the loaded sample crucible into the TGA instrument.[\[10\]](#)
 - Set the purge gas to high-purity nitrogen at a flow rate of 20–50 mL/min to maintain an inert atmosphere.[\[5\]](#)[\[7\]](#)
- Thermal Program:
 - Equilibrate the sample at a starting temperature of ~30°C.
 - Apply a linear heating ramp of 10°C to 20°C per minute up to a final temperature of 600–800°C.[\[5\]](#)[\[7\]](#)
- Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.[\[7\]](#)
- Data Analysis:
 - Plot the percentage mass loss versus temperature to generate the TGA thermogram.
 - Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each mass loss step.[\[7\]](#)
 - Determine the onset temperature of decomposition and the percentage of residue remaining at the end of the analysis.[\[7\]](#)

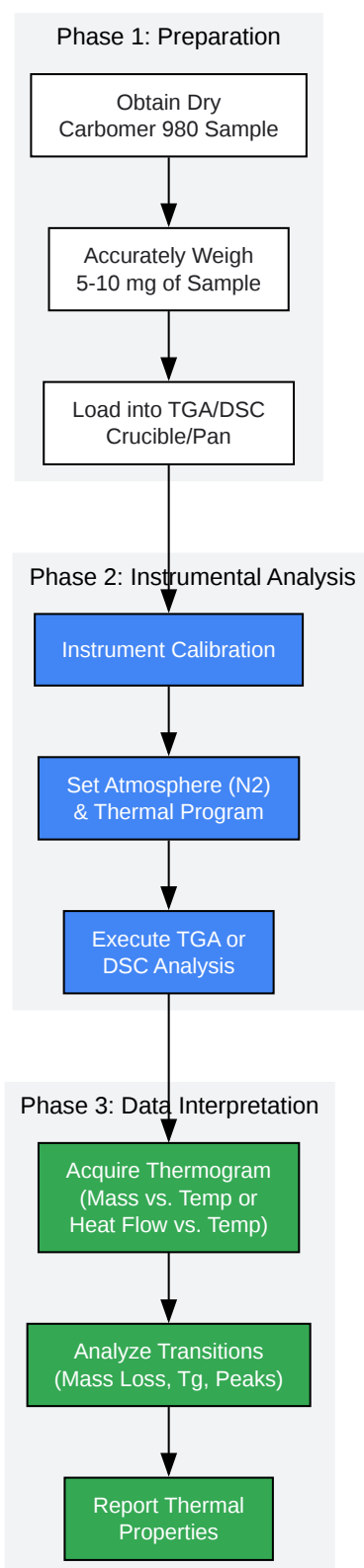
3.2. Protocol: Differential Scanning Calorimetry (DSC)

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards like indium.[\[8\]](#)
- Sample Preparation:

- Accurately weigh 5–10 mg of the dry **Carbomer 980** powder into a standard aluminum DSC pan.[\[8\]](#)[\[12\]](#)
- Hermetically seal the pan to encapsulate any volatiles released during heating. A matching empty, sealed pan should be used as the reference.[\[13\]](#)
- Ensure the sample lies flat on the pan bottom for good thermal contact.[\[13\]](#)
- TGA Pre-Screen (Safety): It is highly recommended to first run a TGA analysis to determine the temperature at which significant decomposition begins (e.g., T_{95} , where 5% mass loss occurs). The maximum temperature for the DSC experiment should be set below this point to avoid contaminating the DSC cell.[\[13\]](#)
- Instrument Setup:
 - Place the sealed sample and reference pans into the DSC cell.[\[12\]](#)
 - Set the purge gas to nitrogen at a flow rate of 20–50 mL/min.[\[8\]](#)
- Thermal Program (Heat-Cool-Heat Cycle):
 - First Heat: Equilibrate at $\sim 25^{\circ}\text{C}$. Heat the sample at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$) to a temperature above its expected glass transition but below its decomposition temperature (e.g., 180°C).[\[8\]](#) This step erases the polymer's prior thermal history.
 - Cool: Cool the sample at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$) back to the starting temperature.
 - Second Heat: Reheat the sample at the same rate ($10^{\circ}\text{C}/\text{min}$) through the same temperature range. The glass transition (T_g) is typically measured from this second heating scan for greater accuracy.
- Data Acquisition: Record the differential heat flow as a function of temperature.[\[8\]](#)
- Data Analysis:
 - Plot the heat flow versus temperature.

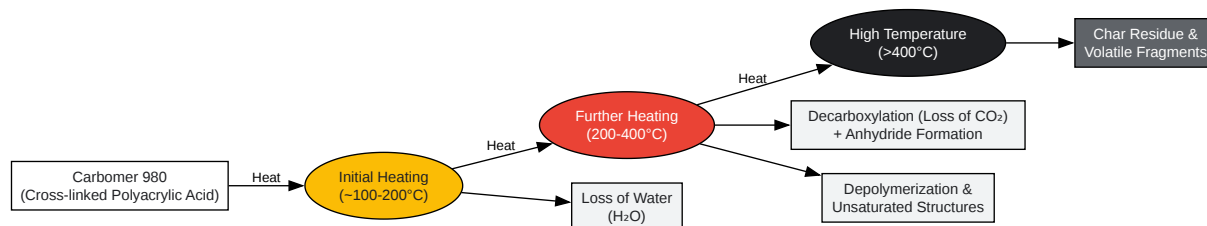
- Determine the glass transition temperature (T_g) from the second heating scan, observed as a step-like change in the baseline.
- Identify any endothermic (melting) or exothermic (crystallization, decomposition) peaks, noting their onset and peak temperatures.^[8]^[9]

Visualization of Experimental and Degradation Pathways



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Caption: General workflow for the thermal analysis of **Carbomer 980**.



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